2-Tetralone chemical properties and reactivity
2-Tetralone chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Tetralone
Abstract
2-Tetralone (3,4-dihydronaphthalen-2(1H)-one) is a bicyclic ketone and a pivotal intermediate in modern organic synthesis.[1][2] Structurally a derivative of tetralin, it features a unique combination of a reactive ketone, α-methylene protons, and an aromatic ring, bestowing upon it a versatile and multifaceted reactivity profile. This guide provides a comprehensive exploration of the core chemical properties and reactivity of 2-tetralone, designed for researchers, scientists, and professionals in drug development. We will delve into its spectroscopic signature, the nuanced chemistry of its enolate, reactions at the carbonyl center, and transformations involving the aromatic moiety. The narrative emphasizes the causality behind its reactivity and provides field-proven insights into its application as a foundational scaffold for complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active compounds.[3][4][5]
Introduction to 2-Tetralone
2-Tetralone, with the chemical formula C₁₀H₁₀O, is a colorless to pale yellow liquid that serves as a crucial building block in synthetic chemistry.[1][2] Its structure, which fuses a cyclohexanone ring with a benzene ring, provides multiple sites for chemical modification. This unique topology makes it an attractive starting material for constructing polycyclic systems.[6] Historically, substituted 2-tetralones were challenging to synthesize, often requiring multi-step processes with poor yields.[6] However, modern synthetic methods have made them more accessible, expanding their utility.[7][8]
The significance of the 2-tetralone scaffold is particularly pronounced in medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceutical drugs, including the neuroleptic spirodone, the antitussive nepinalone, and the anti-inflammatory trioxifene.[1] Furthermore, derivatives of 2-tetralone have been investigated for a wide range of therapeutic applications, including as antidepressants, agents for treating Alzheimer's disease, and as antitumor and antimicrobial compounds.[5][9][10]
Caption: Molecular structure of 2-Tetralone with IUPAC numbering.
Physicochemical and Spectroscopic Properties
A thorough understanding of 2-tetralone's physical and spectroscopic properties is fundamental for its effective use in synthesis, including predicting its behavior in reaction mixtures and characterizing its derivatives.
Physical Properties
2-Tetralone is typically a colorless liquid or a low-melting solid at room temperature.[3][11] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1][2][11] |
| Molar Mass | 146.19 g·mol⁻¹ | [1][12] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | 1.106 g/mL at 25 °C | [1][3][11] |
| Melting Point | 18 °C | [1][11] |
| Boiling Point | 70–71 °C at 0.25 mmHg; 131 °C at 11 mmHg | [1][11] |
| Refractive Index (n20/D) | 1.560 | [11] |
| CAS Number | 530-93-8 | [1][2] |
Spectroscopic Profile
The spectroscopic data for 2-tetralone is consistent with its structure, providing clear markers for its identification.
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¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for the aromatic and aliphatic protons. The aromatic protons typically appear as a multiplet in the region of δ 7.0-7.5 ppm. The aliphatic protons at C1, C3, and C4, being adjacent to the carbonyl group or the aromatic ring, exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the structure.[12]
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¹³C NMR Spectroscopy: The carbon NMR spectrum displays a signal for the carbonyl carbon (C2) around δ 208-212 ppm. The aromatic carbons appear in the δ 126-144 ppm range, while the aliphatic carbons (C1, C3, C4) are found upfield.[12][13]
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption band, typically observed around 1715-1725 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretching are also present.[12]
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Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), 2-tetralone shows a molecular ion (M⁺) peak at m/z 146.[14] Key fragmentation patterns often involve the loss of ethylene (C₂H₄) or carbon monoxide (CO), leading to characteristic fragment ions.[14]
Core Reactivity: A Multifaceted Chemical Hub
The reactivity of 2-tetralone is dominated by three principal regions: the acidic α-carbons (C1 and C3), the electrophilic carbonyl group (C2), and the nucleophilic aromatic ring. This trifecta of reactive sites allows for a diverse array of chemical transformations.
Caption: A logical diagram illustrating the primary centers of reactivity in the 2-tetralone molecule.
Reactivity at the α-Carbon: The Power of the Enolate
The protons on the carbons adjacent to the carbonyl group (C1 and C3) are acidic and can be removed by a suitable base to form a nucleophilic enolate.[15] This enolate is the cornerstone of 2-tetralone's utility in C-C bond formation.
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3.1.1 Enolate Formation and Regioselectivity: Deprotonation can occur at either C1 or C3. The choice of base and reaction conditions (e.g., temperature) determines which enolate is formed, allowing for regioselective reactions.
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Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the rapid removal of the more accessible, less sterically hindered proton at C3, forming the kinetic enolate.[15]
-
Thermodynamic Enolate: Using a weaker base under equilibrium conditions (higher temperatures) favors the formation of the more substituted, thermodynamically more stable enolate at C1.[15]
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-
3.1.2 Alkylation and Acylation: The generated enolate is a potent nucleophile that readily reacts with electrophiles like alkyl halides and acyl chlorides. This allows for the straightforward introduction of various substituents at the C1 or C3 position, a key strategy for building molecular complexity.[16][17]
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3.1.3 Robinson Annulation: The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[18][19] 2-Tetralone is an excellent substrate for this reaction. When treated with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) in the presence of a base, it undergoes a Michael addition to form a 1,5-diketone intermediate. This intermediate then cyclizes via an intramolecular aldol condensation to yield a new, fused six-membered ring, forming a tricyclic enone system.[20][21] This is a cornerstone reaction in the synthesis of steroids and other polycyclic natural products.[19]
Sources
- 1. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 2. CAS 530-93-8: 2-Tetralone | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 2(1H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Robinson annulation - Wikipedia [en.wikipedia.org]
- 20. byjus.com [byjus.com]
- 21. Robinson Annulation | NROChemistry [nrochemistry.com]
